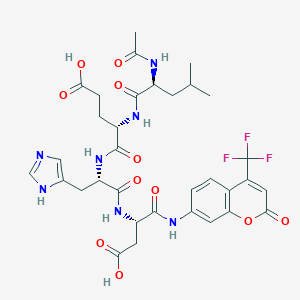

Ac-LEHD-AFC

Description

Properties

IUPAC Name |

(4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38F3N7O11/c1-15(2)8-22(39-16(3)44)31(52)41-21(6-7-26(45)46)29(50)42-23(9-18-13-37-14-38-18)32(53)43-24(12-27(47)48)30(51)40-17-4-5-19-20(33(34,35)36)11-28(49)54-25(19)10-17/h4-5,10-11,13-15,21-24H,6-9,12H2,1-3H3,(H,37,38)(H,39,44)(H,40,51)(H,41,52)(H,42,50)(H,43,53)(H,45,46)(H,47,48)/t21-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HULKIXRFKRCRHD-ZJZGAYNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38F3N7O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

765.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Principle of Ac-LEHD-AFC Caspase-9 Assay: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Ac-LEHD-AFC caspase-9 assay, a widely used method for quantifying the activity of caspase-9, a key initiator caspase in the intrinsic pathway of apoptosis. Understanding the foundational principles and technical nuances of this assay is critical for its effective application in apoptosis research and the development of novel therapeutics targeting this pathway.

Fundamental Principle of the Assay

The this compound caspase-9 assay is a fluorometric method that relies on the specific proteolytic activity of caspase-9. The core of the assay is the synthetic substrate, this compound. This substrate is composed of a tetrapeptide sequence, Leu-Glu-His-Asp (LEHD), which is a preferred recognition motif for caspase-9, conjugated to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC).

In its uncleaved state, the this compound substrate exhibits blue fluorescence with an excitation maximum of approximately 400 nm. When active caspase-9 is present in a sample, it recognizes and cleaves the substrate at the aspartic acid residue. This cleavage event liberates the AFC fluorophore. The free AFC molecule has distinct spectral properties, emitting a bright yellow-green fluorescence at a longer wavelength, with an emission maximum of around 505 nm.[1][2][3][4] The intensity of this emitted light is directly proportional to the amount of active caspase-9 in the sample, allowing for precise quantification of its enzymatic activity.

The Intrinsic Apoptotic Pathway and Caspase-9 Activation

Caspase-9 is an initiator caspase that plays a pivotal role in the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is triggered by various intracellular stress signals, such as DNA damage, growth factor deprivation, or oxidative stress. These stress signals lead to the permeabilization of the outer mitochondrial membrane and the subsequent release of cytochrome c into the cytosol.

Once in the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1). This binding event, in the presence of dATP/ATP, induces a conformational change in Apaf-1, promoting its oligomerization to form a large, wheel-like protein complex known as the apoptosome. The apoptosome then recruits pro-caspase-9, the inactive zymogen form of caspase-9. The proximity of multiple pro-caspase-9 molecules within the apoptosome facilitates their dimerization and subsequent auto-activation through proteolytic cleavage. The now active caspase-9 can then initiate a downstream caspase cascade by cleaving and activating effector caspases, such as caspase-3 and caspase-7, which in turn execute the dismantling of the cell.

Quantitative Data

The this compound substrate allows for the determination of caspase-9 kinetic parameters. The catalytic efficiency (kcat/KM) is a key measure of an enzyme's substrate specificity and catalytic power.

| Enzyme | Substrate | kcat/KM (M⁻¹s⁻¹) | Reference |

| Caspase-9 | This compound | (1.28 ± 0.11) x 10⁵ | [5] |

Experimental Protocols

While specific details may vary between commercial kits and research labs, a generalized protocol for the this compound caspase-9 assay is outlined below.

Reagents and Buffers

-

Cell Lysis Buffer: Typically contains a non-ionic detergent (e.g., NP-40 or CHAPS) in a buffered solution (e.g., HEPES or Tris-HCl, pH 7.4) with salts (e.g., NaCl) and protease inhibitors (excluding those that target caspases).

-

2X Reaction Buffer: An optimized buffer for caspase activity, often containing HEPES, salts, a reducing agent like Dithiothreitol (DTT), and sometimes a stabilizing agent like glycerol.[4] DTT is crucial as it maintains the cysteine residue in the caspase active site in a reduced state.

-

This compound Substrate: Typically supplied as a stock solution in DMSO (e.g., 1 mM).

-

Positive Control: Purified active caspase-9.

-

Negative Control: A sample without the cell lysate or a lysate from untreated cells.

-

Inhibitor Control (Optional): A specific caspase-9 inhibitor (e.g., Ac-LEHD-CHO) can be used to confirm the specificity of the measured activity.

Assay Procedure

-

Sample Preparation:

-

Induce apoptosis in the experimental cell population using the desired stimulus. A parallel culture of untreated cells should be maintained as a negative control.

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells by resuspending the cell pellet in ice-cold Cell Lysis Buffer and incubating on ice.

-

Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the cytosolic proteins.

-

Determine the protein concentration of the lysate to ensure equal loading in the assay.

-

-

Assay Reaction:

-

In a 96-well microplate, add a specific amount of cell lysate (e.g., 50-200 µg of protein) to each well.

-

Add the 2X Reaction Buffer containing freshly added DTT to each well.

-

Initiate the reaction by adding the this compound substrate to a final concentration of 50 µM.[2]

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Data Acquisition:

-

Measure the fluorescence intensity using a fluorometer or a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

-

The fold-increase in caspase-9 activity can be calculated by comparing the fluorescence of the treated samples to the untreated controls.

-

Conclusion

The this compound caspase-9 assay is a robust and sensitive tool for the quantitative analysis of caspase-9 activity. Its principle is elegantly simple, relying on the specific enzymatic cleavage of a fluorogenic substrate. A thorough understanding of the underlying apoptotic pathway and adherence to optimized experimental protocols are paramount for generating reliable and reproducible data. This technical guide provides the foundational knowledge for researchers, scientists, and drug development professionals to effectively utilize this assay in their exploration of apoptosis and the development of novel therapeutic interventions.

References

- 1. Ac-Leu-Glu-His-Asp-AFC (Caspase 9 Substrate) - Echelon Biosciences [echelon-inc.com]

- 2. biopioneer.com.tw [biopioneer.com.tw]

- 3. abcam.com [abcam.com]

- 4. cephamls.com [cephamls.com]

- 5. Caspase-9 Activation of Procaspase-3 but not Procaspase-6 is Based both on Local Context of Cleavage Site Motifs and on Sequence - PMC [pmc.ncbi.nlm.nih.gov]

Detecting Apoptosis: An In-depth Technical Guide to the Ac-LEHD-AFC Fluorometric Assay

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Ac-LEHD-AFC fluorometric assay, a sensitive and specific method for the detection of apoptosis through the measurement of caspase-9 activity. We will delve into the core mechanism of this assay, provide detailed experimental protocols, and contextualize its use within the intrinsic apoptotic signaling pathway.

Core Principle: Unmasking Fluorescence to Measure Caspase-9 Activity

The this compound assay is a powerful tool for quantifying the activity of caspase-9, a key initiator caspase in the intrinsic pathway of apoptosis. The underlying principle of this assay is the enzymatic cleavage of a specific fluorogenic substrate, this compound.

The substrate is a synthetic peptide composed of the amino acid sequence Leucine-Glutamic acid-Histidine-Aspartic acid (LEHD), which is the recognition sequence for caspase-9. This peptide is conjugated to a fluorescent reporter molecule, 7-Amino-4-trifluoromethylcoumarin (AFC). In its conjugated form, the fluorescence of AFC is quenched.

Upon the induction of apoptosis, procaspase-9 is activated to its enzymatic form, caspase-9. Active caspase-9 then recognizes and cleaves the this compound substrate at the aspartic acid residue. This cleavage event liberates the AFC fluorophore, resulting in a significant increase in its fluorescence intensity. The emitted fluorescence can be measured using a fluorometer, and its intensity is directly proportional to the activity of caspase-9 in the sample.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the this compound substrate and its cleaved product, AFC.

| Parameter | Value | Reference(s) |

| Substrate | Ac-Leu-Glu-His-Asp-AFC (this compound) | [1] |

| Molecular Weight | 765.0 g/mol | [1] |

| Excitation Wavelength (this compound) | ~400 nm | [2] |

| Emission Wavelength (this compound) | Blue fluorescence | [3] |

| Excitation Wavelength (Free AFC) | 400 nm | [2] |

| Emission Wavelength (Free AFC) | 505 nm | |

| Recommended Final Concentration | 50 µM | |

| kcat/KM for Caspase-9 | (12.8 ± 1.1) x 10^4 µM⁻¹s⁻¹ |

The Intrinsic Pathway of Apoptosis and the Role of Caspase-9

The activation of caspase-9 is a critical event in the intrinsic pathway of apoptosis, which is typically triggered by intracellular stress signals such as DNA damage, growth factor withdrawal, or cytotoxic agents. The following diagram illustrates the key steps in this pathway leading to the activation of caspase-9 and subsequent apoptotic events.

Caption: The intrinsic apoptosis signaling pathway.

Experimental Protocol: Fluorometric Caspase-9 Assay

This protocol provides a detailed methodology for measuring caspase-9 activity in cell lysates using the this compound substrate.

Materials:

-

Cells of interest (adherent or suspension)

-

Apoptosis-inducing agent

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)

-

2X Reaction Buffer (e.g., 100 mM HEPES pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 2 mM EDTA, 20% glycerol)

-

This compound substrate (1 mM stock solution in DMSO)

-

96-well black microplate, opaque

-

Fluorometer with excitation at 400 nm and emission at 505 nm filters

Procedure:

-

Induction of Apoptosis:

-

Plate cells at a desired density and treat with the apoptosis-inducing agent for the desired time.

-

Include a vehicle-treated control group (uninduced).

-

-

Cell Lysis:

-

For adherent cells, wash with ice-cold PBS and scrape cells into fresh PBS. For suspension cells, pellet by centrifugation.

-

Count the cells and pellet 1-5 x 10^6 cells per sample by centrifugation at 500 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in 50 µL of ice-cold Cell Lysis Buffer.

-

Incubate on ice for 10 minutes.

-

-

Assay Reaction:

-

Centrifuge the lysate at 10,000 x g for 1 minute at 4°C to pellet cellular debris.

-

Transfer the supernatant (cytosolic extract) to a pre-chilled 96-well black microplate.

-

Add 50 µL of 2X Reaction Buffer to each sample.

-

Add 5 µL of 1 mM this compound substrate to each well to achieve a final concentration of 50 µM.

-

-

Measurement:

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence intensity using a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

-

-

Data Analysis:

-

The fold-increase in caspase-9 activity can be determined by comparing the fluorescence of the induced samples to the uninduced control.

-

Experimental Workflow Diagram

The following diagram illustrates the workflow for the this compound assay.

Caption: Experimental workflow for the this compound assay.

References

A Technical Guide to the Ac-LEHD-AFC Fluorogenic Substrate: Mechanism and Application in Caspase-9 Activity Assays

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the mechanism of fluorescence generation by the Ac-LEHD-AFC substrate, a critical tool for assessing the activity of caspase-9, an initiator caspase in the intrinsic apoptotic pathway. This document provides a comprehensive overview of the underlying biochemical principles, detailed experimental protocols, and relevant quantitative data to empower researchers in apoptosis studies and drug discovery.

Introduction to this compound and Caspase-9

This compound, chemically known as N-Acetyl-L-leucyl-L-α-glutamyl-L-histidyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-L-α-asparagine, is a synthetic fluorogenic substrate designed to measure the activity of caspase-9 and related caspases that recognize the LEHD amino acid sequence.[1][2] Caspase-9 is a cysteine-aspartic protease that plays a crucial role as an initiator caspase in the intrinsic pathway of apoptosis.[3][4] This pathway is triggered by various intracellular stimuli, such as DNA damage or growth factor withdrawal, leading to the release of cytochrome c from the mitochondria.[5][6]

The released cytochrome c binds to Apoptotic protease activating factor 1 (Apaf-1), which then oligomerizes to form a heptameric structure known as the apoptosome.[5] Procaspase-9, the inactive zymogen form of caspase-9, is recruited to the apoptosome, leading to its dimerization and subsequent activation through autoproteolytic cleavage.[3][4] Activated caspase-9 then proceeds to cleave and activate downstream effector caspases, such as caspase-3 and -7, orchestrating the dismantling of the cell.[4][5]

Mechanism of Fluorescence Generation

The this compound substrate is intrinsically non-fluorescent. It consists of the caspase-9 recognition sequence, LEHD, covalently linked to the fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC).[1][7] In the presence of active caspase-9, the enzyme specifically recognizes and cleaves the peptide bond C-terminal to the aspartic acid (D) residue within the LEHD sequence.[8] This enzymatic cleavage liberates the AFC fluorophore.[9] The free AFC molecule is highly fluorescent, emitting a yellow-green light upon excitation, whereas the intact substrate emits blue light.[1][8] The intensity of the generated fluorescence is directly proportional to the amount of active caspase-9 in the sample, providing a sensitive and quantitative measure of enzyme activity.[7]

Quantitative Data

The following tables summarize key quantitative data for this compound and the AFC fluorophore.

Table 1: Physicochemical and Spectral Properties of this compound and AFC

| Property | This compound | AFC (7-Amino-4-trifluoromethylcoumarin) |

| Full Chemical Name | N-Acetyl-Leu-Glu-His-Asp-(7-amino-4-trifluoromethylcoumarin) | 7-Amino-4-(trifluoromethyl)coumarin[10] |

| Molecular Formula | C₃₃H₃₈F₃N₇O₁₁ | C₁₀H₆F₃NO₂[10] |

| Molecular Weight | 765.7 g/mol [2] | 229.15 g/mol [10] |

| Excitation Maximum (Ex) | ~400 nm[1][2] | ~376-400 nm[2][9][11] |

| Emission Maximum (Em) | ~505 nm (upon cleavage)[1][2] | ~460-505 nm[9][10][11] |

Table 2: Kinetic Parameters for Caspase-9 with this compound

| Parameter | Value | Reference |

| Catalytic Efficiency (kcat/KM) | (12.8 ± 1.1) x 10⁴ µM⁻¹s⁻¹ | [12] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the caspase-9 activation pathway and a generalized workflow for a caspase-9 activity assay using this compound.

Caption: Intrinsic pathway of apoptosis leading to caspase-9 activation.

Caption: Generalized workflow for a fluorometric caspase-9 assay.

Experimental Protocols

The following is a generalized protocol for a caspase-9 activity assay in cell lysates using this compound. This should be adapted based on the specific experimental setup.

Materials:

-

Cell Lysis Buffer: 20 mM Tris-HCl (pH 7.4), 200 mM NaCl, 1% Nonidet P-40, supplemented with protease inhibitors (e.g., 10 µg/L leupeptin, 0.27 kU/L aprotinin, 100 µM PMSF).[13]

-

2X Reaction Buffer: 20 mM HEPES (pH 7.4), 4 mM NaCl, 5 mM KH₂PO₄, 1 mM EGTA, 4 mM MgCl₂, 10 mM Pyruvate, 0.2 mM PMSF, 2 mM DTT.[13] (Note: DTT should be added fresh).

-

This compound Substrate: 1 mM stock solution in DMSO.[1]

-

Samples: Cell pellets from treated (apoptotic) and untreated (control) cells.

-

Instrumentation: Fluorometer or microplate reader capable of excitation at ~400 nm and emission detection at ~505 nm.[1]

Protocol:

-

Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Harvest both treated and untreated control cells.

-

Cell Lysis:

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

Assay Reaction:

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[1]

-

Fluorescence Measurement: Read the fluorescence in a fluorometer or plate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[1][2]

-

Data Analysis: Determine the fold-increase in caspase-9 activity by comparing the fluorescence from the apoptotic samples to the uninduced control samples.[8]

Applications in Research and Drug Development

The this compound assay is a valuable tool in various research and development areas:

-

Basic Research: Elucidating the mechanisms of apoptosis and the role of caspase-9 in different cellular contexts.

-

Drug Discovery: Screening for compounds that modulate caspase-9 activity, including potential cancer therapeutics that induce apoptosis or drugs for neurodegenerative diseases that inhibit apoptosis.

-

Toxicology: Assessing the apoptotic potential of new chemical entities.

Conclusion

The this compound fluorogenic substrate provides a sensitive and specific method for quantifying caspase-9 activity. A thorough understanding of its mechanism of action, coupled with optimized experimental protocols, enables researchers to accurately probe the intricacies of the intrinsic apoptotic pathway. This guide serves as a comprehensive resource for the effective application of this technology in apoptosis research and drug development.

References

- 1. biopioneer.com.tw [biopioneer.com.tw]

- 2. caymanchem.com [caymanchem.com]

- 3. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Caspase-9 - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease [frontiersin.org]

- 6. Biochemical Pathways of Caspase Activation During Apoptosis | Annual Reviews [annualreviews.org]

- 7. kamiyabiomedical.com [kamiyabiomedical.com]

- 8. cephamls.com [cephamls.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. AFC (7-Amino-4-trifluoromethylcoumarin) | Abcam [abcam.com]

- 11. Spectrum [AFC (7-Amino-4-trifluoromethylcoumarin)] | AAT Bioquest [aatbio.com]

- 12. Caspase-9 Activation of Procaspase-3 but not Procaspase-6 is Based both on Local Context of Cleavage Site Motifs and on Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

The Role of Ac-LEHD-AFC in Elucidating the Intrinsic Apoptosis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the fluorogenic substrate N-Acetyl-L-leucyl-L-glutamyl-L-histidyl-L-aspartic acid 7-amino-4-trifluoromethylcoumarin (Ac-LEHD-AFC) in the study of the intrinsic apoptosis pathway. This document provides a comprehensive overview of the underlying molecular mechanisms, detailed experimental protocols, and quantitative data to empower researchers in their apoptosis-related investigations.

Introduction to the Intrinsic Apoptosis Pathway and Caspase-9

The intrinsic apoptosis pathway, also known as the mitochondrial pathway, is a fundamental process of programmed cell death essential for tissue homeostasis and the elimination of damaged or unwanted cells.[1] This pathway is initiated by a variety of intracellular stresses, such as DNA damage, oxidative stress, and growth factor deprivation. A key event in this cascade is the permeabilization of the outer mitochondrial membrane, leading to the release of pro-apoptotic factors into the cytoplasm, most notably cytochrome c.[2]

Once in the cytoplasm, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1), triggering a conformational change that promotes the assembly of a large protein complex known as the apoptosome.[2] The apoptosome then recruits and activates pro-caspase-9, an initiator caspase. Activated caspase-9, in turn, proteolytically cleaves and activates executioner caspases, such as caspase-3 and caspase-7, which are responsible for the systematic dismantling of the cell.

Given its central role as the apical protease in the intrinsic pathway, the measurement of caspase-9 activity is a key indicator of apoptosis induction and progression.

This compound: A Specific Fluorogenic Substrate for Caspase-9

This compound is a synthetic tetrapeptide substrate specifically designed to be recognized and cleaved by caspase-9. The peptide sequence, LEHD (Leu-Glu-His-Asp), mimics the natural cleavage site of caspase-9. The C-terminus of this peptide is conjugated to a fluorophore, 7-amino-4-trifluoromethylcoumarin (AFC).

In its uncleaved state, the this compound conjugate exhibits minimal fluorescence. However, upon cleavage by active caspase-9 between the aspartic acid (D) and the AFC moiety, the free AFC is released. This liberation results in a significant increase in fluorescence intensity, which can be readily quantified using a fluorometer.

Mechanism of Action of this compound

The enzymatic reaction is as follows:

This compound (non-fluorescent) + Active Caspase-9 → Ac-LEHD + AFC (fluorescent)

The fluorescence of free AFC is typically measured at an excitation wavelength of approximately 400 nm and an emission wavelength of around 505 nm.[3][4] This fluorescence signal is directly proportional to the amount of active caspase-9 in the sample.

Quantitative Analysis of Caspase-9 Activity

The use of this compound allows for the precise quantification of caspase-9 activity. This data is crucial for comparing the effects of different apoptotic stimuli, evaluating the efficacy of potential therapeutic agents, and dissecting the kinetics of the apoptotic process.

Kinetic Parameters of Caspase-9 with this compound

Understanding the kinetic parameters of the interaction between caspase-9 and this compound is essential for accurate assay design and data interpretation.

| Parameter | Value | Reference |

| Catalytic Efficiency (kcat/KM) | (12.8 ± 1.1) x 10^4 M⁻¹s⁻¹ | [5] |

Note: Specific values for Km and kcat can vary depending on the experimental conditions, such as buffer composition and temperature.

Fold Increase in Caspase-9 Activity Upon Apoptosis Induction

A common method to express the activation of caspase-9 is by calculating the fold increase in its activity in treated cells compared to untreated controls.

| Cell Line | Apoptotic Stimulus | Fold Increase in Caspase-9 Activity | Reference |

| HeLa | Etoposide (50 µg/mL) for 12 hours | ~3.5-fold | [6] |

| HeLa | Compound 5j (IC50 concentration) | ~2.5-fold | [2] |

| Jurkat | Staurosporine (1 µM) | Time-dependent increase | [7] |

| Mouse Embryonic Fibroblasts (MEFs) | Etoposide | Increased with zVAD-fmk co-treatment | [8] |

Experimental Protocols for Measuring Caspase-9 Activity

The following are detailed methodologies for performing a caspase-9 activity assay using this compound in both suspension and adherent cell cultures.

General Reagents and Equipment

-

Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA.

-

2x Reaction Buffer: 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 2 mM EDTA, 20% Glycerol.

-

This compound Substrate: 1 mM stock solution in DMSO.

-

Caspase-9 Inhibitor (optional): Z-LEHD-FMK (10 mM stock in DMSO) for negative control.[9]

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader with fluorescence detection (Ex/Em = 400/505 nm)

-

96-well black, clear-bottom plates

-

Microcentrifuge

-

Standard laboratory equipment (pipettes, tubes, etc.)

Protocol for Suspension Cells (e.g., Jurkat)

-

Cell Culture and Treatment: Culture cells to the desired density (e.g., 1 x 10^6 cells/mL). Induce apoptosis using the desired stimulus and incubate for the appropriate time. Include an untreated control group.

-

Cell Harvesting: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.[10]

-

Washing: Wash the cell pellet once with ice-cold PBS and pellet again.

-

Cell Lysis: Resuspend the cell pellet in 50 µL of ice-cold Cell Lysis Buffer.[3]

-

Incubation: Incubate the lysate on ice for 10-15 minutes.

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Protein Quantification: Transfer the supernatant (cytosolic extract) to a new pre-chilled tube. Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).

-

Assay Preparation: In a 96-well black plate, add 50 µL of 2x Reaction Buffer to each well.

-

Sample Addition: Add 50 µg of protein lysate to each well and adjust the final volume to 100 µL with Cell Lysis Buffer. For a negative control, pre-incubate a sample with 1 µL of Z-LEHD-FMK for 10 minutes at room temperature before adding the substrate.

-

Substrate Addition: Add 5 µL of 1 mM this compound substrate to each well (final concentration 50 µM).

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Fluorescence Measurement: Read the fluorescence at Ex/Em = 400/505 nm.

Protocol for Adherent Cells (e.g., HeLa)

-

Cell Culture and Treatment: Plate cells in appropriate culture dishes and allow them to adhere. Induce apoptosis with the desired agent. Include an untreated control.

-

Cell Harvesting: Gently scrape the cells from the culture dish in the presence of ice-cold PBS.

-

Pelleting and Washing: Transfer the cell suspension to a centrifuge tube and pellet the cells at 500 x g for 5 minutes at 4°C. Wash the pellet once with ice-cold PBS.[11]

-

Cell Lysis: Follow steps 4-12 from the suspension cell protocol.

Visualizing the Intrinsic Apoptosis Pathway and Experimental Workflow

Graphviz diagrams provide a clear visual representation of the signaling cascades and experimental procedures.

The Intrinsic Apoptosis Signaling Pathway

Caption: The intrinsic apoptosis signaling cascade.

Experimental Workflow for Caspase-9 Activity Assay

Caption: Workflow for the caspase-9 activity assay.

Conclusion

This compound is an indispensable tool for researchers studying the intrinsic apoptosis pathway. Its specificity for caspase-9 and the robust, quantifiable fluorescent signal it produces upon cleavage allow for the sensitive and accurate measurement of this key apoptotic event. The experimental protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound-based assays in a variety of research settings, from basic scientific inquiry to high-throughput drug screening. By enabling the precise monitoring of caspase-9 activity, this compound continues to contribute significantly to our understanding of apoptosis and the development of novel therapeutic strategies targeting this fundamental cellular process.

References

- 1. abbkine.com [abbkine.com]

- 2. researchgate.net [researchgate.net]

- 3. biopioneer.com.tw [biopioneer.com.tw]

- 4. Caspase-9 Substrate (this compound) [1mM], Fluorometric – Cepham Life Sciences [cephamlsi.com]

- 5. Caspase-9 Activation of Procaspase-3 but not Procaspase-6 is Based both on Local Context of Cleavage Site Motifs and on Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. zVAD-fmk upregulates caspase-9 cleavage and activity in etoposide-induced cell death of mouse embryonic fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. mpbio.com [mpbio.com]

- 11. biopioneer.com.tw [biopioneer.com.tw]

Understanding Ac-LEHD-AFC Substrate Specificity for Caspase-9: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic substrate Ac-LEHD-AFC and its specificity for caspase-9, a critical initiator caspase in the intrinsic apoptotic pathway. This document delves into the biochemical principles of this compound, presents quantitative data on its interaction with various caspases, and offers detailed experimental protocols for its use in research and drug development.

Introduction to Caspase-9 and the this compound Substrate

Caspase-9 (Cysteine-dependent aspartate-specific protease 9) is a key mediator of the intrinsic pathway of apoptosis, a programmed cell death process essential for normal development and tissue homeostasis.[1][2] Dysregulation of this pathway is implicated in numerous diseases, including cancer and neurodegenerative disorders. Caspase-9 is synthesized as an inactive zymogen, procaspase-9, which is activated upon recruitment to a large protein complex known as the apoptosome.[3][4] The apoptosome forms in response to intracellular stress signals, such as DNA damage, leading to the release of cytochrome c from the mitochondria.[4] Once activated, caspase-9 cleaves and activates downstream effector caspases, such as caspase-3 and -7, thereby executing the apoptotic program.[1]

The study of caspase-9 activity is crucial for understanding apoptosis and for the development of therapeutic agents that modulate this pathway. This compound (N-Acetyl-Leu-Glu-His-Asp-7-Amino-4-trifluoromethylcoumarin) is a synthetic fluorogenic substrate designed to assay the activity of caspase-9.[5] The tetrapeptide sequence, LEHD (Leucine-Glutamic acid-Histidine-Aspartic acid), mimics the natural cleavage site of caspase-9.[5] The substrate consists of this peptide sequence covalently linked to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). In its intact form, the substrate is weakly fluorescent. Upon cleavage by an active caspase at the C-terminal side of the aspartate residue, the AFC fluorophore is released, resulting in a significant increase in fluorescence that can be measured quantitatively.[5]

Quantitative Data on this compound Specificity

The utility of this compound as a specific probe for caspase-9 activity depends on its selectivity over other caspases. The following table summarizes the available kinetic parameters for the cleavage of this compound and the closely related Ac-LEHD-ACC by various human caspases. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum, indicating the affinity of the enzyme for the substrate (a lower Km indicates higher affinity). The catalytic efficiency (kcat/Km) is a measure of how efficiently an enzyme converts a substrate into a product.

| Caspase | Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Caspase-9 | This compound | 106 | N/A | 1.28 x 10⁵ | [2][5] |

| Caspase-8 | Ac-LEHD-ACC | 15 | N/A | N/A | [2] |

| Caspase-10 | Ac-LEHD-ACC | 24 | N/A | N/A | [2] |

| Caspase-3 | This compound | - | - | Very Poor Substrate | [6] |

| Caspase-1 | This compound | Data not available | Data not available | Data not available | |

| Caspase-2 | This compound | Data not available | Data not available | Data not available | |

| Caspase-4 | This compound | Data not available | Data not available | Data not available | |

| Caspase-5 | This compound | Data not available | Data not available | Data not available | |

| Caspase-6 | This compound | Data not available | Data not available | Data not available | |

| Caspase-7 | This compound | Data not available | Data not available | Data not available |

Note: Data for Ac-LEHD-ACC is included as a proxy for the peptide's interaction with caspases 8 and 10, as the peptide sequence is identical to that of this compound. "N/A" or "Data not available" indicates that the specific kinetic constant was not found in the searched literature. The qualitative assessment for caspase-3 is based on experimental observations.[6]

Signaling Pathways and Experimental Workflows

Intrinsic Apoptosis Signaling Pathway

The intrinsic pathway of apoptosis is initiated by cellular stress, leading to the activation of caspase-9. The following diagram illustrates the key steps in this signaling cascade.

Caption: Intrinsic apoptosis pathway initiated by cellular stress.

Experimental Workflow for Caspase-9 Activity Assay

The following diagram outlines a typical workflow for measuring caspase-9 activity in cell lysates using the this compound substrate.

Caption: Workflow for a fluorometric caspase-9 activity assay.

Experimental Protocols

This section provides a detailed, synthesized protocol for conducting a caspase-9 activity assay using this compound. This protocol is a compilation of best practices from multiple sources and should be optimized for specific experimental conditions.[7][8]

Reagents and Materials

-

Cells of interest

-

Apoptosis-inducing agent (e.g., staurosporine, etoposide)

-

Phosphate-buffered saline (PBS) , pH 7.4

-

Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and protease inhibitors (e.g., PMSF, leupeptin, aprotinin). Prepare fresh.

-

2X Reaction Buffer: 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol.

-

Dithiothreitol (DTT): 1 M stock solution in water.

-

This compound Substrate: 1 mM stock solution in DMSO. Store protected from light at -20°C.

-

AFC (7-Amino-4-trifluoromethylcoumarin): For standard curve (optional).

-

96-well black microplate

-

Fluorometric microplate reader with excitation at ~400 nm and emission at ~505 nm.

Protocol

Step 1: Cell Culture and Induction of Apoptosis

-

Culture cells to the desired confluency under standard conditions.

-

Treat cells with an apoptosis-inducing agent at a predetermined concentration and for a specific duration. Include an untreated control group.

Step 2: Preparation of Cell Lysates

-

Harvest both treated and untreated cells by centrifugation (for suspension cells) or trypsinization followed by centrifugation (for adherent cells).

-

Wash the cell pellets once with ice-cold PBS.

-

Resuspend the cell pellets in ice-cold Cell Lysis Buffer (e.g., 100 µL per 1-5 x 10⁶ cells).

-

Incubate on ice for 10-20 minutes with occasional vortexing.

-

Centrifuge the lysates at 10,000-14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled microfuge tube.

-

Determine the protein concentration of the lysates using a standard method such as the Bradford or BCA assay.

Step 3: Caspase-9 Activity Assay

-

Prepare the Working Reaction Buffer by adding DTT to the 2X Reaction Buffer to a final concentration of 20 mM (e.g., add 20 µL of 1 M DTT to 980 µL of 2X Reaction Buffer).

-

In a 96-well black microplate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well. It is recommended to run samples in triplicate.

-

Add 50 µL of Working Reaction Buffer to each well.

-

To initiate the reaction, add 5 µL of 1 mM this compound substrate to each well (final concentration of 50 µM).

-

Immediately start measuring the fluorescence in a microplate reader set to kinetic mode at 37°C. Set the excitation wavelength to 400 nm and the emission wavelength to 505 nm. Record readings every 5-10 minutes for 1-2 hours.

-

Optional: For end-point assays, incubate the plate at 37°C for 1-2 hours, protected from light, and then read the fluorescence.

-

Optional: To quantify the amount of released AFC, a standard curve can be generated using known concentrations of free AFC.

Step 4: Data Analysis

-

For kinetic assays, plot the fluorescence intensity versus time. The slope of the linear portion of the curve is proportional to the caspase-9 activity.

-

Calculate the caspase-9 activity, which can be expressed as the change in fluorescence units per minute per microgram of protein.

-

Compare the activity in the treated samples to the untreated controls to determine the fold-increase in caspase-9 activity.

Conclusion

This compound is a valuable tool for the sensitive and specific detection of caspase-9 activity. While it exhibits high selectivity for caspase-9, researchers should be aware of potential off-target cleavage by other caspases, particularly at high substrate concentrations or in complex biological samples. The provided protocols and data serve as a guide for the effective use of this compound in elucidating the role of caspase-9 in apoptosis and for the screening of potential therapeutic modulators of this critical cell death pathway. Further characterization of the kinetic parameters of this compound with a broader range of caspases will enhance its utility and the interpretation of experimental results.

References

- 1. Deorphanizing Caspase-3 and Caspase-9 Substrates In and Out of Apoptosis with Deep Substrate Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Caspase selective reagents for diagnosing apoptotic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective chemical reagents to investigate the role of caspase 6 in apoptosis in acute leukemia T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Caspase-9 Activation of Procaspase-3 but not Procaspase-6 is Based both on Local Context of Cleavage Site Motifs and on Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Caspase-9 Substrate (this compound) [1mM], Fluorometric – Cepham Life Sciences [cephamlsi.com]

- 7. Detection of Apoptosis in Cell-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Technical Guide: Ac-LEHD-AFC for Caspase-9 Activity Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical information and protocols for the proper handling, storage, and utilization of the fluorogenic caspase-9 substrate, Ac-LEHD-AFC (N-Acetyl-L-leucyl-L-α-glutamyl-L-histidyl-N-(4-(trifluoromethyl)-2-oxo-2H-chromen-7-yl)-L-α-aspartamide). Adherence to these guidelines is critical for ensuring the integrity and reproducibility of experimental results.

Core Handling and Storage

Proper handling and storage of this compound are paramount to maintaining its stability and functionality. The compound is susceptible to degradation if not stored under appropriate conditions.

Storage of Lyophilized Powder:

The lyophilized powder form of this compound should be stored desiccated at -20°C.[1][2][3] Under these conditions, the product is stable for at least four years.[4] It is recommended to protect the compound from light.[5]

Storage of Stock Solutions:

Once reconstituted, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to product inactivation. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. The solutions should be sealed to protect from moisture and light. Some sources suggest that solutions are unstable and should be prepared fresh.

Quantitative Data Summary

For ease of reference, the following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 765.7 g/mol | |

| Molecular Formula | C₃₃H₃₈F₃N₇O₁₁ | |

| Purity | >95% by HPLC | |

| Excitation Wavelength | 381-450 nm (violet) / ~400 nm | |

| Emission Wavelength | 451-495 nm (blue) / ~505 nm |

Table 2: Storage and Stability

| Form | Storage Temperature | Stability | Source |

| Lyophilized Powder | -20°C (desiccated) | ≥ 4 years | |

| Stock Solution | -80°C | 6 months | |

| Stock Solution | -20°C | 1 month |

Table 3: Solubility

| Solvent | Concentration | Source |

| DMSO | 2 mg/mL | |

| DMF | 5 mg/mL | |

| Ethanol | 2 mg/mL | |

| PBS (pH 7.2) | 1 mg/mL | |

| Water | 1 mg/mL |

Experimental Protocols

This compound is a fluorogenic substrate primarily for caspase-9 but can also be cleaved by caspase-4 and caspase-5. The cleavage of the AFC (7-amino-4-trifluoromethylcoumarin) group by the caspase enzyme results in a fluorescent signal that can be quantified to determine enzyme activity.

Preparation of Reagents

-

Cell Lysis Buffer: A common lysis buffer consists of 1% Nonidet P-40, 200 mM NaCl, 20 mM Tris/HCl (pH 7.4), supplemented with protease inhibitors such as 10 mg/L leupeptin, aprotinin, and 100 mM PMSF.

-

2X Reaction Buffer: A typical reaction buffer is 10 mM HEPES (pH 7.4) containing 220 mM Mannitol, 68 mM Sucrose, 2 mM NaCl, 2.5 mM KH₂PO₄, 0.5 mM EGTA, 2 mM MgCl₂, 5 mM Pyruvate, 0.1 mM PMSF, and 1 mM Dithiothreitol (DTT). DTT should be added fresh.

-

This compound Stock Solution: Prepare a 1 mM stock solution in an appropriate solvent such as DMSO.

Caspase-9 Activity Assay Protocol

This protocol provides a general guideline and should be optimized for specific experimental needs.

-

Induce Apoptosis: Treat cells with the desired stimulus to induce apoptosis. A parallel control group of uninduced cells should be maintained.

-

Cell Lysis:

-

Pellet 1-5 x 10⁶ cells by centrifugation.

-

Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.

-

Incubate on ice for 10 minutes.

-

-

Assay Reaction:

-

Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each sample.

-

Add 5 µL of the 1 mM this compound stock solution to achieve a final concentration of 50 µM. The working concentration can range from 25-50 µM.

-

Incubate at 37°C for 1-2 hours.

-

-

Fluorometric Measurement:

-

Measure the fluorescence using a fluorometer or a fluorescence microplate reader.

-

The excitation wavelength should be set to approximately 400 nm and the emission wavelength to approximately 505 nm.

-

Readings can be taken at intervals to determine the reaction kinetics.

-

-

Data Analysis:

-

The fold-increase in caspase-9 activity can be determined by comparing the fluorescence of the apoptotic sample to the uninduced control.

-

Visualizations

Signaling Pathway

Caption: Intrinsic apoptosis pathway leading to Caspase-9 activation and cleavage of this compound.

Experimental Workflow

Caption: Step-by-step workflow for a fluorometric Caspase-9 activity assay using this compound.

References

Ac-LEHD-AFC: A Technical Guide for Introductory Apoptosis Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorogenic caspase-9 substrate, Ac-LEHD-AFC (Acetyl-L-Leucyl-L-Glutamyl-L-Histidyl-L-Aspartyl-7-Amino-4-trifluoromethylcoumarin), a fundamental tool for the investigation of apoptosis. This document details the underlying biochemical pathways, presents quantitative data for experimental design, and offers detailed protocols for its application in research settings.

Introduction to Apoptosis and the Role of Caspase-9

Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells.[1] This intricate process is executed by a family of cysteine proteases known as caspases.[2] Caspases are synthesized as inactive zymogens (procaspases) and are activated through a proteolytic cascade in response to apoptotic stimuli.[2]

The apoptotic signaling network is broadly divided into two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.[1] The intrinsic pathway, which is the focus of this guide, is initiated by cellular stresses such as DNA damage, oxidative stress, or growth factor deprivation.[1] A key event in this pathway is the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytosol.[3][4]

In the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1), triggering its oligomerization to form a large protein complex known as the apoptosome.[3] The apoptosome then recruits and activates procaspase-9, the primary initiator caspase of the intrinsic pathway.[2][3] Activated caspase-9 subsequently cleaves and activates downstream effector caspases, such as caspase-3 and caspase-7, which in turn cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[5]

This compound: A Fluorogenic Substrate for Caspase-9

This compound is a synthetic tetrapeptide substrate specifically designed to be recognized and cleaved by active caspase-9. The peptide sequence, LEHD (Leu-Glu-His-Asp), mimics the natural cleavage site of caspase-9.[6] This peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC).

In its intact form, the this compound conjugate exhibits minimal fluorescence. However, upon cleavage by caspase-9 between the aspartate (D) and AFC moieties, the free AFC molecule is liberated. Free AFC fluoresces brightly, with an excitation maximum around 400 nm and an emission maximum around 505 nm.[6][7] This significant increase in fluorescence provides a direct and sensitive measure of caspase-9 activity.

Quantitative Data for this compound

Accurate experimental design requires precise knowledge of the substrate's properties and its interaction with the enzyme. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Reference(s) |

| Peptide Sequence | Ac-Leu-Glu-His-Asp-AFC | [6] |

| Excitation Wavelength (λex) | 400 nm | [6][7] |

| Emission Wavelength (λem) | 505 nm | [6][7] |

| Molecular Weight | 765.7 g/mol | [6] |

Table 2: Kinetic Parameters of Caspase-9 with this compound

| Parameter | Value | Reference(s) |

| kcat/KM | (12.8 ± 1.1) x 10⁴ µM⁻¹s⁻¹ | [8] |

Experimental Protocols

The following sections provide detailed methodologies for the preparation of cell lysates and the subsequent measurement of caspase-9 activity using this compound.

Preparation of Cell Lysates

This protocol is a generalized procedure for obtaining cytosolic extracts suitable for caspase activity assays. Optimization may be required for specific cell types and experimental conditions.

-

Cell Harvesting:

-

For suspension cells, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

For adherent cells, scrape the cells from the culture dish and pellet by centrifugation at 500 x g for 5 minutes at 4°C.

-

Wash the cell pellet once with ice-cold Phosphate-Buffered Saline (PBS).

-

-

Cell Lysis:

-

Resuspend the cell pellet in a chilled cell lysis buffer (see Table 3 for common buffer compositions). A general recommendation is to use 25-100 µL of lysis buffer per 1-5 x 10⁶ cells.[7][9]

-

Incubate the cell suspension on ice for 10-30 minutes.[7][10]

-

To further lyse the cells, you can freeze-thaw the suspension one to three times or pass the lysate through a 21-gauge needle 10-15 times.[11]

-

-

Clarification of Lysate:

-

Protein Quantification:

-

Determine the protein concentration of the cell lysate using a standard protein assay method (e.g., BCA or Bradford assay). This is crucial for normalizing caspase activity.

-

Table 3: Common Compositions of Cell Lysis and Reaction Buffers for Caspase-9 Assays

| Buffer Component | Lysis Buffer Concentration | Reaction Buffer (2X) Concentration | Reference(s) |

| HEPES | 50 mM, pH 7.4-7.5 | 100 mM, pH 7.2 | [12][13] |

| Tris-HCl | 20 mM, pH 7.4 | - | [14] |

| NaCl | 200 mM | - | [14] |

| CHAPS | 0.1 - 1% | 0.2% | [12][13] |

| Nonidet P-40 (NP-40) | 0.1 - 1% | - | [12][14] |

| Dithiothreitol (DTT) | 2 mM (often added fresh) | 20 mM (often added fresh from 1M stock) | [7][12] |

| EDTA/EGTA | 1 mM EDTA / 0.5 mM EGTA | 2 mM EDTA | [12][13][14] |

| Sucrose | - | 20% | [12] |

| Glycerol | - | 20% | [15] |

| Protease Inhibitors | Leupeptin (10 µg/mL), Aprotinin (0.27 kU/L), PMSF (100 µM) | - | [12][14] |

Note: It is recommended to add DTT and protease inhibitors to the buffers immediately before use.

Caspase-9 Fluorometric Assay

This protocol outlines the steps for measuring caspase-9 activity in prepared cell lysates.

-

Reaction Setup:

-

In a 96-well microplate, add 50-200 µg of protein lysate to each well. Adjust the volume of each sample to 50 µL with chilled cell lysis buffer.

-

Include appropriate controls:

-

Blank: 50 µL of cell lysis buffer without cell lysate to measure background fluorescence of the substrate and buffer.

-

Negative Control: Lysate from uninduced or untreated cells to determine the basal level of caspase-9 activity.

-

Inhibitor Control (Optional): Pre-incubate a sample of apoptotic lysate with a specific caspase-9 inhibitor (e.g., Ac-LEHD-CHO) for 10-30 minutes at room temperature before adding the substrate to confirm the specificity of the cleavage.

-

-

-

Initiation of the Reaction:

-

Incubation:

-

Incubate the plate at 37°C for 1-2 hours, protected from light.[7]

-

-

Fluorescence Measurement:

-

Data Analysis:

-

Subtract the blank reading from all sample readings.

-

The fold-increase in caspase-9 activity can be determined by comparing the fluorescence of the apoptotic samples to the negative control.[7]

-

Visualizing the Intrinsic Apoptosis Pathway and Experimental Workflow

Diagrams are essential for understanding complex biological processes and experimental procedures. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.

Intrinsic Apoptosis Signaling Pathway

Experimental Workflow for Caspase-9 Activity Assay

Conclusion

This compound is an indispensable tool for the study of apoptosis, providing a sensitive and specific method for quantifying the activity of the initiator caspase-9. By understanding the principles of the intrinsic apoptotic pathway and employing robust experimental protocols, researchers can effectively utilize this fluorogenic substrate to investigate the mechanisms of programmed cell death in various physiological and pathological contexts. The data and methodologies presented in this guide serve as a foundational resource for scientists and professionals entering the field of apoptosis research and for those seeking to refine their experimental approaches.

References

- 1. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. biopioneer.com.tw [biopioneer.com.tw]

- 3. researchgate.net [researchgate.net]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. abcam.com [abcam.com]

- 6. Caspase-9 Substrate (this compound) [1mM], Fluorometric – Cepham Life Sciences [cephamlsi.com]

- 7. abcam.com [abcam.com]

- 8. hardylab.chem.umass.edu [hardylab.chem.umass.edu]

- 9. resources.rndsystems.com [resources.rndsystems.com]

- 10. mpbio.com [mpbio.com]

- 11. bio-rad.com [bio-rad.com]

- 12. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Detection of Apoptosis in Cell-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 16. raybiotech.com [raybiotech.com]

An In-depth Technical Guide to Ac-LEHD-AFC: A Fluorogenic Probe for Caspase-9 Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-L-leucyl-L-glutamyl-L-histidyl-L-aspartic acid 7-amino-4-trifluoromethylcoumarin (Ac-LEHD-AFC) is a highly sensitive and specific fluorogenic substrate for caspase-9, a key initiator caspase in the intrinsic pathway of apoptosis. Its utility in biochemical assays has become fundamental to the study of programmed cell death and the screening of therapeutic agents that modulate this pathway. This technical guide provides a comprehensive overview of the core features, advantages, and experimental protocols associated with the use of this compound. Detailed quantitative data on its physicochemical properties, kinetic parameters, and substrate specificity are presented. Furthermore, this guide includes detailed experimental methodologies and visual representations of the pertinent signaling pathway and experimental workflow to facilitate its effective implementation in a research setting.

Introduction to this compound

This compound is a synthetic tetrapeptide, Ac-Leu-Glu-His-Asp, covalently linked to the fluorophore 7-amino-4-trifluoromethylcoumarin (AFC). The LEHD sequence is the optimal recognition motif for caspase-9. In its intact form, the substrate is non-fluorescent. Upon cleavage of the peptide bond C-terminal to the aspartic acid residue by active caspase-9, the AFC moiety is liberated. The free AFC molecule exhibits strong fluorescence, which can be quantitatively measured to determine caspase-9 activity. This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, making it an ideal tool for sensitive detection of caspase-9 activation.

Key Features and Advantages

The use of this compound in apoptosis research offers several distinct advantages:

-

High Specificity for Caspase-9: The LEHD amino acid sequence is the preferred substrate for caspase-9, leading to a high degree of specificity. While some cross-reactivity with other caspases, such as caspase-8 and -10, has been noted, this compound is cleaved most efficiently by caspase-9.[1]

-

High Sensitivity: The fluorogenic nature of the AFC reporter molecule allows for the detection of low levels of caspase-9 activity with high sensitivity.

-

Real-time Kinetic Analysis: The continuous nature of the assay allows for real-time measurement of enzyme kinetics, enabling the determination of initial reaction velocities and the effects of inhibitors or activators.

-

Quantitative Results: The fluorescence signal is directly proportional to the amount of cleaved substrate, allowing for the quantification of caspase-9 activity.

-

Compatibility with High-Throughput Screening: The simple, one-step procedure is readily adaptable to a 96-well or 384-well plate format, making it suitable for high-throughput screening (HTS) of compound libraries for potential caspase-9 modulators.[2]

Quantitative Data

Physicochemical and Spectroscopic Properties

| Property | Value | Reference |

| Full Chemical Name | N-Acetyl-L-leucyl-L-glutamyl-L-histidyl-L-aspartic acid 7-amino-4-trifluoromethylcoumarin | |

| Molecular Formula | C33H38F3N7O11 | |

| Molecular Weight | 765.69 g/mol | [2] |

| Excitation Wavelength (λex) | ~400 nm | [2] |

| Emission Wavelength (λem) | ~505 nm | [2] |

| Purity | >98% (by HPLC) |

Kinetic Parameters for Caspase-9

| Parameter | Value | Reference |

| kcat/KM | (12.8 ± 1.1) x 10^4 M⁻¹s⁻¹ | |

| KM | Not explicitly found | |

| kcat | Can be calculated from kcat/KM and KM |

Substrate Specificity Profile

While this compound is a preferred substrate for caspase-9, some level of cleavage by other caspases has been observed. The following table summarizes the known specificity.

| Caspase | Relative Cleavage Efficiency of LEHD Sequence | Reference |

| Caspase-2 | Low | |

| Caspase-3 | Very Poor | |

| Caspase-6 | Efficiently Cleaved | |

| Caspase-7 | Moderate | |

| Caspase-8 | Preferred over IETD | |

| Caspase-9 | Most Efficiently Cleaved | |

| Caspase-10 | Preferred over AEVD |

Experimental Protocols

Caspase-9 Activity Assay in Cell Lysates

This protocol provides a general guideline for measuring caspase-9 activity in cell lysates using this compound. Optimization may be required for specific cell types and experimental conditions.

Materials:

-

Cells of interest

-

Apoptosis-inducing agent

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)

-

This compound substrate (stock solution in DMSO)

-

2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 2 mM EDTA, 20% glycerol)

-

96-well black microplate, opaque

-

Fluorometric plate reader with filters for Ex/Em = 400/505 nm

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at a desired density and allow them to adhere overnight.

-

Treat cells with the apoptosis-inducing agent for the desired time. Include an untreated control group.

-

-

Cell Lysis:

-

Harvest cells by centrifugation.

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer. The volume will depend on the cell number; a typical starting point is 100 µL per 1-5 x 10^6 cells.

-

Incubate on ice for 10-15 minutes with occasional vortexing.

-

Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant (cytosolic extract) and keep it on ice. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).

-

-

Caspase-9 Activity Assay:

-

In a 96-well black microplate, add 50-100 µg of protein lysate to each well. Adjust the volume with Cell Lysis Buffer to have an equal volume in all wells.

-

Add 2x Reaction Buffer to each well.

-

Add this compound substrate to a final concentration of 50 µM.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity (Ex/Em = 400/505 nm) at regular intervals (e.g., every 5-10 minutes) for 1-2 hours.

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time.

-

The caspase-9 activity can be expressed as the rate of change in fluorescence (slope of the linear portion of the curve).

-

Compare the activity in treated samples to the untreated control to determine the fold-increase in caspase-9 activity.

-

Mandatory Visualizations

Intrinsic Apoptosis Signaling Pathway

Caption: Intrinsic apoptosis pathway leading to caspase-9 activation.

Experimental Workflow for Caspase-9 Assay

Caption: Workflow for a fluorometric caspase-9 activity assay.

Conclusion

This compound remains an indispensable tool for the investigation of apoptosis and the activity of caspase-9. Its high specificity and sensitivity, coupled with its suitability for high-throughput applications, ensure its continued relevance in both basic research and drug discovery. This guide provides the foundational knowledge and practical protocols necessary for the successful implementation of this compound in the laboratory, empowering researchers to further unravel the complexities of programmed cell death.

References

Methodological & Application

Illuminating Apoptosis: A Detailed Protocol for Measuring Caspase-9 Activity using Ac-LEHD-AFC in Cell Lysates

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive protocol for the sensitive detection of caspase-9 activity in cell lysates using the fluorogenic substrate Ac-LEHD-AFC. Caspase-9 is a critical initiator caspase in the intrinsic pathway of apoptosis, and its activity is a key indicator of programmed cell death. This assay is a valuable tool for basic research and for the discovery and development of therapeutic agents that modulate apoptosis.

Introduction

Caspase-9 is a cysteine-aspartic protease that plays a pivotal role in the initiation of the intrinsic apoptotic cascade.[1][2][3] This pathway is triggered by various intracellular stresses, such as DNA damage or growth factor withdrawal, leading to the release of cytochrome c from the mitochondria.[3][4] In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which then recruits and activates pro-caspase-9. Activated caspase-9 subsequently cleaves and activates downstream effector caspases, such as caspase-3 and -7, ultimately leading to the execution of apoptosis.

The this compound assay utilizes a specific peptide substrate, Acetyl-Leu-Glu-His-Asp-7-Amino-4-trifluoromethylcoumarin (this compound), which is recognized and cleaved by active caspase-9. Upon cleavage, the free AFC fluorophore is released, resulting in a significant increase in fluorescence that can be measured, providing a quantitative assessment of caspase-9 activity.

Signaling Pathway

The activation of caspase-9 is a central event in the intrinsic apoptotic pathway. The following diagram illustrates the key steps leading to caspase-9 activation and its downstream effects.

Caption: Intrinsic pathway of apoptosis highlighting caspase-9 activation.

Experimental Workflow

The following diagram outlines the major steps involved in the this compound caspase-9 activity assay.

Caption: A streamlined workflow for the caspase-9 activity assay.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the this compound caspase-9 activity assay, compiled from various sources.

| Parameter | Recommended Value/Range | Notes |

| Cell Number | 1–5 x 10⁶ cells per sample | Adjust based on cell type and expected caspase activity. |

| Cell Lysate Protein | 50–200 µg per assay | Protein concentration should be determined to ensure equal loading. |

| This compound Substrate | 50 µM final concentration | The stock solution is typically 1 mM. |

| DTT Concentration | 10 mM final concentration | DTT is added to the reaction buffer to maintain a reducing environment. |

| Incubation Time | 1–2 hours | Monitor kinetics to ensure the reaction is in the linear range. |

| Incubation Temperature | 37°C | |

| Excitation Wavelength | 400 nm | |

| Emission Wavelength | 505 nm |

Detailed Experimental Protocol

This protocol provides a step-by-step guide for performing the this compound caspase-9 activity assay in cell lysates.

I. Materials and Reagents

-

Cells of interest (adherent or suspension)

-

Apoptosis-inducing agent (e.g., staurosporine, etoposide)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell Lysis Buffer (e.g., 1% Nonidet P-40, 200 mM NaCl, 20 mM Tris/HCl pH 7.4, with protease inhibitors)

-

2X Reaction Buffer (e.g., 20 mM HEPES pH 7.4, 4 mM EDTA, 0.2% CHAPS, with 20 mM DTT added fresh)

-

This compound Substrate (1 mM stock in DMSO)

-

Dithiothreitol (DTT) (1 M stock)

-

96-well black, clear-bottom microplate

-

Fluorometric plate reader with 400 nm excitation and 505 nm emission filters

II. Procedure

A. Cell Culture and Induction of Apoptosis

-

Culture cells to the desired confluency under standard conditions.

-

Induce apoptosis by treating cells with the desired agent and concentration for the appropriate duration. Include a vehicle-treated control group.

B. Preparation of Cell Lysates

-

For adherent cells:

-

Aspirate the culture medium.

-

Wash the cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold Cell Lysis Buffer to the plate and scrape the cells.

-

-

For suspension cells:

-

Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

-

Wash the cell pellet once with ice-cold PBS and centrifuge again.

-

Resuspend the cell pellet in an appropriate volume of ice-cold Cell Lysis Buffer.

-

-

Incubate the cell suspension on ice for 10-15 minutes, vortexing gently every 5 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant (cytosolic extract) to a pre-chilled microcentrifuge tube. This is the cell lysate.

-

Determine the protein concentration of the cell lysate using a standard protein assay method (e.g., Bradford or BCA assay).

C. Caspase-9 Activity Assay

-

Prepare the 2X Reaction Buffer by adding DTT to a final concentration of 20 mM (e.g., add 20 µL of 1 M DTT to 980 µL of 2X Reaction Buffer). Keep on ice.

-

In a 96-well black microplate, add the following to each well:

-

50 µL of 2X Reaction Buffer with DTT.

-

Cell lysate containing 50-200 µg of protein.

-

Add Cell Lysis Buffer to bring the total volume to 95 µL.

-

-

Prepare a blank control well containing 50 µL of 2X Reaction Buffer with DTT and 50 µL of Cell Lysis Buffer.

-

Add 5 µL of 1 mM this compound substrate to each well to initiate the reaction (final concentration of 50 µM).

-

Mix the contents of the wells gently.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence intensity using a fluorometric plate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

III. Data Analysis

-

Subtract the fluorescence reading of the blank control from all experimental readings.

-

The caspase-9 activity can be expressed as the fold-increase in fluorescence compared to the uninduced control.

-

Fold-increase = (Fluorescence of induced sample) / (Fluorescence of uninduced control)

-

Troubleshooting

| Issue | Possible Cause | Solution |

| High Background Fluorescence | Autofluorescence of cell lysate or compounds. | Include a control with lysate but no substrate. Subtract this background. |

| Contamination of reagents. | Use fresh, high-quality reagents. | |

| Low Signal | Insufficient caspase-9 activity. | Increase the amount of cell lysate, increase incubation time, or use a more potent apoptotic stimulus. |

| Inactive reagents. | Ensure proper storage and handling of the substrate and DTT. | |

| High Well-to-Well Variability | Inaccurate pipetting. | Use calibrated pipettes and ensure proper mixing. |

| Inconsistent cell numbers or protein loading. | Carefully count cells and normalize to protein concentration. |

This detailed protocol and the accompanying information will aid researchers in accurately and reproducibly measuring caspase-9 activity, contributing to a deeper understanding of apoptosis and the development of novel therapeutics.

References

- 1. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Caspase-9 - Wikipedia [en.wikipedia.org]

- 3. What are caspase 9 activators and how do they work? [synapse.patsnap.com]

- 4. Biochemical Pathways of Caspase Activation During Apoptosis | Annual Reviews [annualreviews.org]

Step-by-step guide for using Ac-LEHD-AFC in a 96-well plate format

Step-by-Step Guide for Using Ac-LEHD-AFC in a 96-Well Plate Format

These application notes provide a detailed protocol for the measurement of caspase-9 activity in cell lysates using the fluorogenic substrate this compound in a 96-well plate format. This assay is intended for researchers, scientists, and drug development professionals investigating apoptosis and caspase-9 inhibition.

Principle of the Assay

Caspase-9 is a critical initiator caspase in the intrinsic pathway of apoptosis.[1][2][3] Its activation is a key event triggered by the release of cytochrome c from the mitochondria into the cytosol.[4][5] In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome, which in turn recruits and activates pro-caspase-9.[3][4] Activated caspase-9 then cleaves and activates downstream effector caspases, such as caspase-3 and -7, ultimately leading to the execution of apoptosis.[1][3]

The assay utilizes the fluorogenic substrate this compound, which contains the amino acid sequence LEHD specifically recognized and cleaved by active caspase-9.[6] The substrate itself is weakly fluorescent. However, upon cleavage by caspase-9, the highly fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) is released. The amount of AFC produced is proportional to the caspase-9 activity in the sample. The fluorescence of free AFC can be measured using a fluorescence plate reader with an excitation wavelength of approximately 400 nm and an emission wavelength of around 505 nm.[6][7]

Signaling Pathway of Caspase-9 Activation and this compound Cleavage

Caption: Caspase-9 activation pathway and substrate cleavage.

Experimental Protocol

This protocol is designed for a 96-well plate format and can be adapted for different cell types and experimental conditions.

I. Materials and Reagents

-

Cells: Adherent or suspension cells to be assayed.

-

Inducing Agent: A compound or treatment to induce apoptosis.

-

96-well Plate: Black, clear-bottom plates are recommended for fluorescence assays.

-

Fluorescence Microplate Reader: Capable of measuring excitation at ~400 nm and emission at ~505 nm.

-

Reagents:

II. Reagent Preparation

-

1X Cell Lysis Buffer: If a concentrated stock is provided, dilute it to 1X with sterile, purified water. Keep on ice.

-

1X Reaction Buffer: Prepare the 1X Reaction Buffer by diluting the 2X Reaction Buffer with sterile, purified water.[8] Immediately before use, add DTT to the 1X Reaction Buffer to a final concentration of 10 mM.[6][9] For example, add 10 µL of 1 M DTT stock to 1 mL of 1X Reaction Buffer.

-

This compound Substrate: Thaw the 1 mM stock solution and keep it on ice, protected from light.

III. Experimental Workflow Diagram

Caption: Experimental workflow for the caspase-9 assay.

IV. Step-by-Step Assay Procedure

-

Cell Seeding and Treatment: a. Seed cells in a multi-well plate at a density appropriate for your cell type and experimental duration. b. Treat cells with the desired apoptosis-inducing agent. Include an untreated control group. c. Incubate for the desired period.

-

Cell Lysis: a. For adherent cells: Remove the culture medium and wash the cells once with ice-cold PBS. Add an appropriate volume of ice-cold 1X Cell Lysis Buffer to each well (e.g., 50-100 µL for a 96-well plate). Incubate on ice for 10-15 minutes with gentle shaking. b. For suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes). Discard the supernatant and wash the cell pellet once with ice-cold PBS. Resuspend the cell pellet in an appropriate volume of ice-cold 1X Cell Lysis Buffer. Incubate on ice for 10-15 minutes. c. Centrifuge the cell lysates at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet the cell debris. d. Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

-

Protein Quantification: a. Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA or Bradford). b. Normalize the protein concentration of all samples by diluting them with 1X Cell Lysis Buffer to a final concentration within the range of 50-200 µg of protein per 50 µL.[6][9]

-

Assay Plate Setup: a. In a 96-well black, clear-bottom plate, add 50 µL of each normalized cell lysate to separate wells. b. Include the following controls:

- Blank: 50 µL of 1X Cell Lysis Buffer without cell lysate to measure background fluorescence.

- Negative Control: Lysate from untreated cells.

- Positive Control (optional): Lysate from cells treated with a known potent inducer of apoptosis or purified active caspase-9.

-

Substrate Addition and Incubation: a. Add 50 µL of the 1X Reaction Buffer (containing 10 mM DTT) to each well containing the cell lysate. b. Add 5 µL of the 1 mM this compound substrate to each well for a final concentration of 50 µM.[6] c. Gently tap the plate to mix. d. Incubate the plate at 37°C for 1-2 hours, protected from light.[6]

-

Fluorescence Measurement: a. Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[6] b. For kinetic assays, readings can be taken at multiple time points during the incubation period.

-

Data Analysis: a. Subtract the fluorescence value of the blank from all other readings. b. The caspase-9 activity can be expressed as the fold-increase in fluorescence compared to the negative control. c. Fold Increase = (Fluorescence of Treated Sample) / (Fluorescence of Negative Control)

Quantitative Data Summary

| Parameter | Recommended Value | Reference |

| Cell Lysate Protein Concentration | 50 - 200 µg per assay | [6][9] |

| This compound Final Concentration | 30 - 50 µM | [6][10] |

| DTT Final Concentration | 10 mM | [6][10] |

| Incubation Time | 1 - 2 hours | [6][9] |

| Incubation Temperature | 37°C | [6][9] |

| AFC Excitation Wavelength | ~400 nm | [6][7] |

| AFC Emission Wavelength | ~505 nm | [6][7] |

Troubleshooting

-

High Background Fluorescence:

-

Ensure the use of a black microplate to minimize background.

-

Check the purity of reagents. The substrate may have auto-hydrolyzed; use fresh aliquots.

-

-

Low Signal:

-

Increase the amount of cell lysate used in the assay.

-

Increase the incubation time.

-

Ensure the apoptosis induction was successful.

-

-

High Well-to-Well Variability:

-

Ensure accurate pipetting.

-

Mix the contents of the wells thoroughly after adding the substrate.

-

By following this detailed protocol, researchers can reliably and accurately measure caspase-9 activity, providing valuable insights into the apoptotic processes within their experimental systems.

References

- 1. Caspase-9 - Wikipedia [en.wikipedia.org]

- 2. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are caspase 9 activators and how do they work? [synapse.patsnap.com]

- 4. Frontiers | Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease [frontiersin.org]